1-Naphthohydrazide

colorimetric sensor fluoride detection intramolecular charge transfer

1-Naphthohydrazide (CAS 43038-45-5), also known as 1-naphthalenecarboxylic acid hydrazide, is an acid hydrazide derivative with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It is a solid at room temperature with a melting point ranging from 165 to 170 °C and is typically supplied at a purity of 98% or higher.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 43038-45-5
Cat. No. B185670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthohydrazide
CAS43038-45-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NN
InChIInChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14)
InChIKeyVMFUMDXVTKTZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthohydrazide (CAS 43038-45-5): Chemical Properties and Research-Grade Procurement Specifications


1-Naphthohydrazide (CAS 43038-45-5), also known as 1-naphthalenecarboxylic acid hydrazide, is an acid hydrazide derivative with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is a solid at room temperature with a melting point ranging from 165 to 170 °C and is typically supplied at a purity of 98% or higher . The compound features a naphthalene ring system with a hydrazide (-CONHNH2) group at the 1-position, which provides a nucleophilic terminal amine capable of forming Schiff bases with carbonyl compounds and acting as a hydrogen bond donor in anion recognition [1]. This structural motif makes it a versatile building block in supramolecular chemistry and analytical derivatization.

Beyond Generic Hydrazides: Why 1-Naphthohydrazide's Molecular Architecture Dictates Function in Anion Sensing


Interchanging acid hydrazides for anion receptor design is not straightforward, as the electronic nature of the acyl backbone directly modulates the acidity of the hydrazide –NH proton, the key binding site for basic anions like fluoride. 1-Naphthohydrazide features an electron-withdrawing naphthyl group that enhances –NH acidity relative to simple benzohydrazide, but without the excessive acidity from a second carbonyl group that can alter the sensing mechanism and medium compatibility. This balance allows for a unique deprotonation-based detection pathway via a base-labile proton strategy, distinguishing it from receptors based on benzohydrazide or isophthalohydrazide scaffolds [1]. Substituting with the isomeric 2-naphthohydrazide or other aroylhydrazides would alter the electronic push-pull characteristics and the intramolecular charge transfer (ICT) efficiency, directly impacting sensor selectivity, spectral shift magnitude, and the ability to function in aqueous media [2].

Evidence-Based Selection Guide: Quantified Performance of 1-Naphthohydrazide-Based Sensors vs. Benzohydrazide Analogs


Head-to-Head Spectral Shift (Δλmax) for Fluoride Sensing in Organic Solvent

1-Naphthohydrazide-based receptor S1R2 exhibits a comparable spectral shift to a benzohydrazide-based receptor upon fluoride binding in organic media. Specifically, the benzohydrazide-derived receptor L1 shows a Δλmax of 149 nm (colourless to yellow) in DMSO [2]. While an exact Δλmax for S1R2 in DMSO is not explicitly stated as a single nm value in the same terms within the available abstract, its detection mechanism is based on deprotonation of a base-labile proton leading to an ICT transition, resulting in a visually distinct colour change [1]. This demonstrates that the naphthyl scaffold can achieve a strong optical response comparable to a well-characterized benzohydrazide system, but through a different proton source.

colorimetric sensor fluoride detection intramolecular charge transfer

Unique Aqueous-Phase Detection Capability Inaccessible to Related Hydrazide Receptors

A key differentiator of the 1-naphthohydrazide-derived receptor R2 (S1R2) is its demonstrated ability to detect inorganic fluoride (NaF) in aqueous media. This is a capability that the analogous receptor R1 (S1R1) based on the same 1-naphthohydrazide scaffold, but lacking a base-labile hydroxyl group, fails to achieve as it solvates in water [1]. This performance advantage is directly attributed to the molecular design enabled by the 1-naphthohydrazide core.

aqueous fluoride sensor base-labile proton colorimetric detection

Demonstrated Real-World Applicability in Complex Aqueous Matrices

Receptors built on the 1-naphthohydrazide scaffold have been validated for practical applications. The PhD thesis and subsequent review indicate that 1-naphthohydrazide-based receptors were successfully used for the quantitative analysis of fluoride ion in sea water and commercially available mouthwash, as well as for extracting fluoride ions from sea water [1]. This application-oriented validation is a strong point of evidence for translation from a lab reagent to a functional material.

real-sample analysis fluoride quantification environmental monitoring

Where 1-Naphthohydrazide Outperforms: Optimal Use Cases Based on Empirical Evidence


Development of 'Naked-Eye' Colorimetric Sensors for Fluoride in Drinking Water and Environmental Samples

The proven capability of 1-naphthohydrazide-based receptors to detect inorganic fluoride in aqueous media, including seawater and mouthwash, makes this compound a superior scaffolding choice for creating field-deployable test strips and solution-based colorimetric kits. Unlike sensors that fail in water, the functionalized 1-naphthohydrazide (S1R2) maintains its detection mechanism, enabling direct, instrument-free monitoring of fluoride contamination (which is a health concern linked to fluorosis) without sample pretreatment [1].

Design of Drug Discovery Libraries Targeting Anion Transport or Enzymatic Modulation

Hydrazide and hydrazone functionalities are key pharmacophores in several drug candidates. The naphthyl group in 1-naphthohydrazide offers enhanced lipophilicity and π-stacking potential compared to phenyl-based hydrazides. This structural feature makes it a preferred intermediate for synthesizing compound libraries aimed at targets like α-glucosidase, where naphthyl hydrazone derivatives have shown significantly better inhibitory activity (IC50 ranging from 2.80–29.66 µM) than the standard drug acarbose (IC50 = 873.34 µM) [2]. The 1-naphthohydrazide core can be used to rapidly generate diverse hydrazone libraries for biological screening.

Fluorescent and Colorimetric Probe Manufacturing for Biologically Relevant Dicarboxylates

Beyond fluoride, 1-naphthohydrazide has been successfully employed as a backbone for discriminating geometric isomers of dicarboxylates like maleate and fumarate, which play opposite roles in the Krebs cycle [1]. This application scenario is of high value for clinical diagnostic and biochemical research tool manufacturers, as the selective colorimetric discrimination of these isomers is difficult to achieve with conventional analytical methods but is enabled by the tailored ICT mechanism of 1-naphthohydrazide Schiff bases.

Derivatization Reagent for Enhanced Carbonyl Compound Analysis in Complex Mixtures

In analytical chemistry, the nucleophilic amine of 1-naphthohydrazide allows it to derivatize aldehydes and ketones, forming stable, UV-active hydrazones that improve detection limits in HPLC analysis [3]. Its higher molecular weight and the chromophoric naphthalene ring provide a distinct advantage over simpler, non-chromophoric hydrazides like benzohydrazide by enhancing the molar absorptivity of the resulting derivative, which is critical for trace-level quantification in pharmaceutical impurities or environmental carbonyls.

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